
(1Z,3Z,6R,7S)-1,7-Dibromo-2,8-dichloro-3,7-dimethyl-1,3-octadiene-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,3Z,6R,7S)-1,7-Dibromo-2,8-dichloro-3,7-dimethyl-1,3-octadiene-6-ol is a natural product found in Plocamium cartilagineum with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The compound (1Z,3Z,6R,7S)-1,7-Dibromo-2,8-dichloro-3,7-dimethyl-1,3-octadiene-6-ol and its derivatives are synthesized through various chemical reactions. For instance, the synthesis of related polyhalogenated monoterpenes from marine algae involves reactions with compounds like 4,8-dibromo-1,1-dichloro-3,7-dimethyl-2E,6E-octadiene (Knott et al., 2005). Also, innovative synthetic methods have been developed for related compounds like 3,7-dimethyl-2,6-octadien-1-ol and 3,7-dimethyl-2-octene-1,7-diol, using isoprene (Takabe et al., 1975).
Polymerization and Material Science
In the field of material science, the compound's variants are utilized in polymerization processes. For example, the polymerization of 1,7-octadiene with metallocene/methylaluminoxane catalysts is a significant area of study, with a focus on understanding the microstructure of the resulting polymers (Naga et al., 1999). Another study in this area involves the cyclopolymerization of 1,7-octadiene derivatives, highlighting their dynamic properties and synthesis (Kosower et al., 1990).
Biological and Ecological Applications
In the biological domain, derivatives of this compound have been studied for their cytotoxicity toward cancer cells, as seen in the work on polyhalogenated monoterpenes from marine algae (Mann et al., 2007). Moreover, ecological applications include understanding the role of similar compounds in deterring settlement of marine organisms like barnacle larvae, which has implications for marine ecology (Konig et al., 1999).
Atmospheric Chemistry
Research into the atmospheric impacts of halogenated monoterpenes, similar to the compound , has been conducted. This includes studies on their atmospheric lifetimes, potential degradation products, and overall impact on the atmosphere (Khan et al., 2022).
Propiedades
Nombre del producto |
(1Z,3Z,6R,7S)-1,7-Dibromo-2,8-dichloro-3,7-dimethyl-1,3-octadiene-6-ol |
|---|---|
Fórmula molecular |
C10H14Br2Cl2O |
Peso molecular |
380.93 g/mol |
Nombre IUPAC |
(2S,3R,5Z,7Z)-2,8-dibromo-1,7-dichloro-2,6-dimethylocta-5,7-dien-3-ol |
InChI |
InChI=1S/C10H14Br2Cl2O/c1-7(8(14)5-11)3-4-9(15)10(2,12)6-13/h3,5,9,15H,4,6H2,1-2H3/b7-3-,8-5-/t9-,10-/m1/s1 |
Clave InChI |
MWLCSTLCEIAZQL-WMXROQPDSA-N |
SMILES isomérico |
C/C(=C/C[C@H]([C@@](C)(CCl)Br)O)/C(=C/Br)/Cl |
SMILES canónico |
CC(=CCC(C(C)(CCl)Br)O)C(=CBr)Cl |
Sinónimos |
prefuroplocamioid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




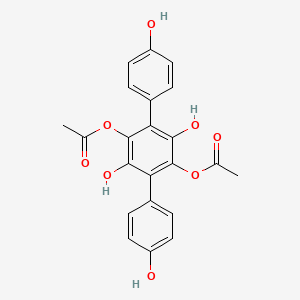
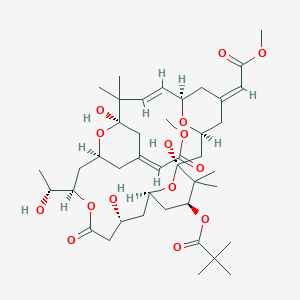
![(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester](/img/structure/B1247325.png)
![(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1247326.png)
![(E)-but-2-enedioic acid N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide dihydrate](/img/structure/B1247329.png)
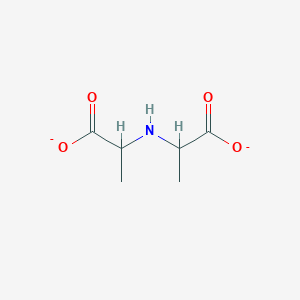
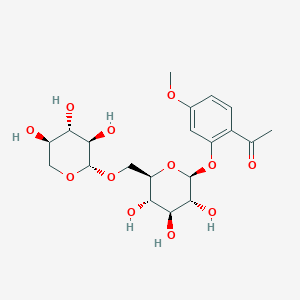
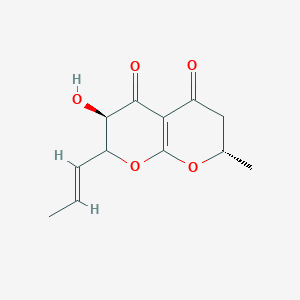
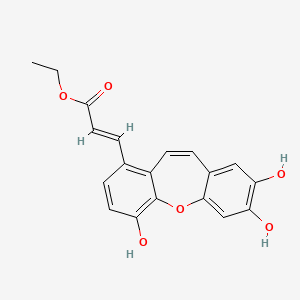
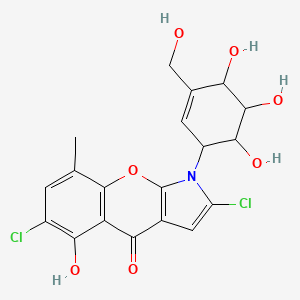
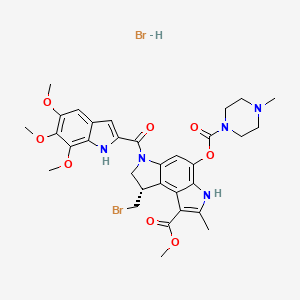

![4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride](/img/structure/B1247340.png)